Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Medicinal Chemistry Fluorine Chemistry Physicochemical Profiling

Optimized piperidine building block with orthogonal Boc and 4,4-gem-difluoro substitution. The difluoro motif reduces oxidative metabolism and lowers pKa, enhancing CNS penetration and metabolic stability—critical for lead optimization. The 3-hydroxyl group enables conjugation to E3 ligase ligands in PROTAC synthesis. Purchase the racemate for cost-effective early SAR; transition to enantiopure (S)-enantiomer (CAS 1620656-08-7) for advanced selectivity. Immediate shipping of high‑purity (≥97%) material from stock for your discovery programs.

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
CAS No. 1186688-52-7
Cat. No. B1376277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
CAS1186688-52-7
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F
InChIInChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3
InChIKeyWMSNGRGUQYKMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS 1186688-52-7): Key Physicochemical and Structural Identity for Procurement


Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS 1186688-52-7) is a fluorinated piperidine building block with a tert-butoxycarbonyl (Boc) protecting group, a gem-difluoro moiety at the 4-position, and a hydroxyl group at the 3-position [1]. Its molecular formula is C₁₀H₁₇F₂NO₃, with a molecular weight of 237.24 g/mol, an XLogP3-AA of 1.3, a topological polar surface area of 49.8 Ų, and one hydrogen bond donor [1]. The compound is commercially available as a racemate and is primarily used as an intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (1186688-52-7) Fails in Drug Discovery


The specific substitution pattern of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate—combining a Boc-protected amine, a metabolically stabilizing gem-difluoro group, and a synthetically versatile hydroxyl group—is not interchangeable with regioisomers (e.g., 3,3-difluoro analogs) or unprotected variants . The 4,4-gem-difluoro motif is particularly advantageous; as demonstrated in a systematic study of fluorinated saturated heterocyclic amines, difluorination of piperidine reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining high metabolic stability, a property that varies significantly with the exact fluorine position and stereochemistry [1]. Substituting with a non-fluorinated or mono-fluorinated analog would therefore alter key physicochemical and pharmacokinetic parameters, potentially derailing a lead optimization program.

Quantitative Differentiation Evidence for Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (1186688-52-7)


Steric and Electronic Differentiation from Regioisomeric 3,3-Difluoro Analogs

The target compound's 4,4-gem-difluoro substitution on the piperidine ring confers a distinct conformational and electronic environment compared to the 3,3-difluoro regioisomer (e.g., 1-Boc-3,3-difluoropiperidin-4-ol, CAS 1209780-71-1) [1][2]. While both compounds share the same molecular formula (C₁₀H₁₇F₂NO₃) and exact mass (237.1176 Da) [3], the position of the fluorine atoms alters the local dipole moment and the steric bulk around the hydroxyl group, impacting hydrogen bonding interactions and molecular recognition events [2]. This positional isomerism is critical in medicinal chemistry, where small changes in fluorine placement can lead to significant differences in target binding and metabolic stability [2].

Medicinal Chemistry Fluorine Chemistry Physicochemical Profiling

Differential Metabolic Stability of 4,4-Difluoro Motif in Piperidine Scaffolds

The 4,4-gem-difluoro substitution in the target compound is a known strategy to block metabolic oxidation at the piperidine ring, thereby enhancing metabolic stability [1]. A study on fluorinated perhexiline analogs demonstrated that the introduction of a 4,4-gem-difluoro group (analog 50) resulted in high metabolic stability and greatly reduced susceptibility to CYP2D6-mediated metabolism compared to non-fluorinated analogs [1]. While this study was performed on a different scaffold, it provides class-level evidence that the 4,4-gem-difluoro piperidine motif confers superior metabolic stability over non-fluorinated or mono-fluorinated alternatives, a key consideration for lead optimization [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Chiral Resolution Enables Stereochemistry-Dependent Differentiation

The racemic target compound (CAS 1186688-52-7) can be resolved into its enantiopure (S)-enantiomer (CAS 1620656-08-7) [1]. This is a critical differentiator because biological targets often exhibit stereospecificity. In drug discovery, the individual enantiomers of a chiral building block can lead to vastly different pharmacological profiles—one enantiomer may be highly active while the other is inactive or even toxic [2]. Procurement of the racemate for initial SAR studies allows for subsequent exploration of chiral resolution, whereas selection of an enantiopure variant from the outset may be necessary for advanced lead optimization [2].

Chiral Synthesis Medicinal Chemistry Structure-Activity Relationship

Orthogonal Protecting Group Strategy Differentiates from Unprotected or Benzyl-Protected Analogs

The Boc protecting group in tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is orthogonal to common protecting groups like benzyl carbamate (Cbz) . This allows for selective deprotection under mild acidic conditions, enabling sequential functionalization of the piperidine nitrogen and the hydroxyl group without affecting other base-sensitive functionalities elsewhere in the molecule . In contrast, analogs such as benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS 1334417-91-2) require hydrogenolysis or strong acid for deprotection, which may not be compatible with all substrates . This orthogonal reactivity is essential for complex molecule synthesis, particularly in PROTAC development where stepwise conjugation to different ligands is required .

Synthetic Methodology Medicinal Chemistry PROTAC Development

Computed Physicochemical Properties Benchmark Against Closest Analogs

Computationally derived properties of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS 1186688-52-7) are directly comparable to those of its closest regioisomer, 1-Boc-3,3-difluoropiperidin-4-ol (CAS 1209780-71-1) [1][2]. Both share identical molecular formula and exact mass (237.1176 Da), but subtle differences in computed LogP (XLogP3-AA) and topological polar surface area (TPSA) are predicted [1][2]. Specifically, the target compound has an XLogP3-AA of 1.3 and TPSA of 49.8 Ų [1], while the regioisomer has an XLogP3-AA of 0.9 and TPSA of 49.8 Ų [2]. This ΔLogP of 0.4 indicates the target compound is slightly more lipophilic, which could influence membrane permeability and off-target binding [1].

Computational Chemistry Physicochemical Profiling Medicinal Chemistry

Differential Brain Penetration Potential of 4,4-Difluoropiperidine Scaffolds

Difluoropiperidine scaffolds, particularly those with 4,4-difluoro substitution, have been disclosed as having unexpected ability to cross the blood-brain barrier (BBB) [1]. A patent application specifically claims 5-substituted difluoropiperidine compounds with BBB-penetrable capability for use as protein kinase inhibitors [1]. While this evidence does not directly quantify the BBB permeability of the target compound, it establishes a class-level inference that the 4,4-difluoro piperidine motif can confer enhanced CNS penetration compared to non-fluorinated piperidines [1]. This is a significant differentiator for programs targeting CNS disorders.

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Optimal Research and Industrial Use Cases for Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (1186688-52-7)


CNS Drug Discovery: Leveraging 4,4-Difluoro Piperidine for Blood-Brain Barrier Penetration

As supported by patent literature on related 4,4-difluoropiperidine scaffolds [1], tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a strategic intermediate for CNS-targeted programs. Its incorporation into lead compounds may enhance BBB penetration, a critical parameter for treating neurological and psychiatric disorders [1]. The Boc-protected amine allows for late-stage diversification after the core scaffold has been validated in CNS permeability assays.

Metabolic Stability Optimization: Using 4,4-Gem-Difluoro Motif to Block CYP-Mediated Clearance

The 4,4-gem-difluoro group in this compound is a well-documented strategy for improving metabolic stability by preventing oxidative metabolism at the piperidine ring [1]. This building block should be prioritized when medicinal chemistry programs encounter high intrinsic clearance in microsomal assays. The enhanced stability can lead to improved pharmacokinetic profiles, reduced dosing frequency, and potentially better in vivo efficacy [1].

PROTAC Linker Design: Orthogonal Boc Protection for Stepwise Conjugation

The orthogonal Boc protecting group in tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate makes it a valuable intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The hydroxyl group can be used to conjugate to an E3 ligase ligand, while the Boc-protected amine remains intact, allowing for subsequent deprotection and attachment to a target protein ligand [1]. This stepwise, controlled functionalization is essential for the efficient and modular construction of heterobifunctional degraders.

Chiral Lead Optimization: From Racemate Screening to Enantiopure Candidate Selection

Procurement of the racemic tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is recommended for initial SAR studies to quickly assess the viability of the chemotype [1]. Upon identification of a promising lead, the program can transition to the corresponding enantiopure (S)-enantiomer (CAS 1620656-08-7) to probe stereospecific target interactions and improve pharmacological selectivity [1]. This staged approach balances cost efficiency with the need for precise stereochemical control in advanced development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.